molecular formula C9H17ClN2O3 B1445752 3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride CAS No. 1822674-11-2

3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride

Cat. No.: B1445752
CAS No.: 1822674-11-2
M. Wt: 236.69 g/mol
InChI Key: GVUSAJMUXNZVCN-UHFFFAOYSA-N
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Description

3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H17ClN2O3. It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms. This compound is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride typically involves multicomponent reactions of 1,2-amino alcohols. One common method includes the metal-free domino annulation/Mannich reactions, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . Another approach involves transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the principles of multicomponent reactions and catalytic processes used in laboratory synthesis can be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and various transition metal catalysts such as palladium and copper . Reaction conditions often involve mild temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various oxazolidinone derivatives, which are important intermediates in the synthesis of biologically active compounds .

Mechanism of Action

The mechanism of action of 3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome, thereby preventing the formation of essential proteins . This unique mechanism makes it a valuable candidate for the development of new antibiotics.

Properties

IUPAC Name

3-(2-amino-3-methylpentyl)-1,3-oxazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3.ClH/c1-3-6(2)7(10)4-11-8(12)5-14-9(11)13;/h6-7H,3-5,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUSAJMUXNZVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CN1C(=O)COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride
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3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride
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3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride
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3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride
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